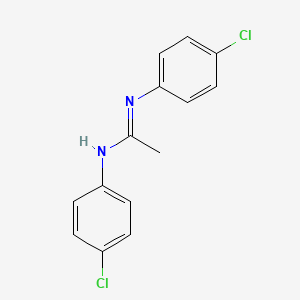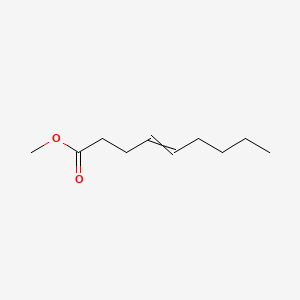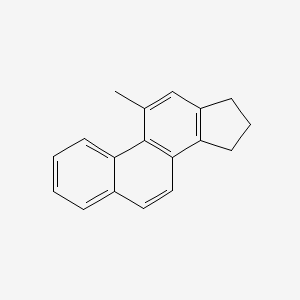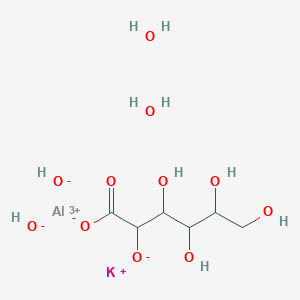
Aciquel (TN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aciquel (TN), also known as potassium glucaldrate, is a compound with the chemical formula C6H10O7. K. Al. 2H2O. 2OH. It is primarily used as an antacid and gastrointestinal agent. This compound is known for its efficacy in treating peptic ulcers and neutralizing stomach acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium glucaldrate involves the reaction of glucaric acid with potassium hydroxide and aluminum hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the components. The resulting solution is then cooled, and the product is crystallized out.
Industrial Production Methods
Industrial production of potassium glucaldrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and large-scale reactors to handle the increased volume. The reaction conditions are carefully monitored to maintain consistency and quality of the final product. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Potassium glucaldrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of glucaric acid derivatives, while reduction can produce glucaric acid alcohols .
Aplicaciones Científicas De Investigación
Potassium glucaldrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: It is used in the formulation of antacid medications and treatments for peptic ulcers.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of potassium glucaldrate involves its ability to neutralize stomach acid. It reacts with hydrochloric acid in the stomach to form water and neutral salts, thereby reducing acidity. This action helps in alleviating symptoms of acid reflux and peptic ulcers. The compound also has a protective effect on the stomach lining, preventing further damage from acid .
Comparación Con Compuestos Similares
Similar Compounds
Sodium bicarbonate: Another common antacid used to neutralize stomach acid.
Calcium carbonate: Used in antacid formulations for its acid-neutralizing properties.
Magnesium hydroxide: Known for its use in antacid and laxative formulations.
Uniqueness
Potassium glucaldrate is unique in its dual action as both an antacid and a gastrointestinal agent. Unlike other antacids, it also provides a protective effect on the stomach lining, making it particularly effective in treating peptic ulcers. Additionally, its formulation with potassium and aluminum ions enhances its efficacy and stability compared to other antacids .
Propiedades
Fórmula molecular |
C6H16AlKO11 |
|---|---|
Peso molecular |
330.26 g/mol |
Nombre IUPAC |
aluminum;potassium;3,4,5,6-tetrahydroxy-2-oxidohexanoate;dihydroxide;dihydrate |
InChI |
InChI=1S/C6H11O7.Al.K.4H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2-5,7-10H,1H2,(H,12,13);;;4*1H2/q-1;+3;+1;;;;/p-3 |
Clave InChI |
ZXXMWDOXSLFLCN-UHFFFAOYSA-K |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])[O-])O)O)O)O.O.O.[OH-].[OH-].[Al+3].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


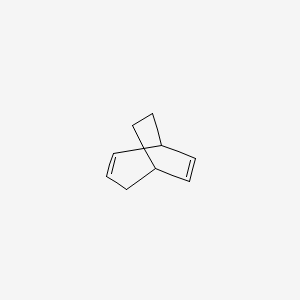
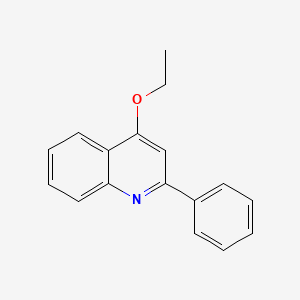

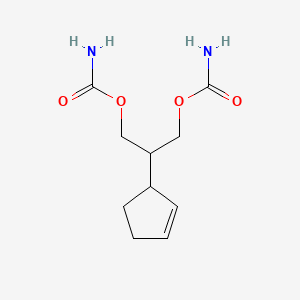

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
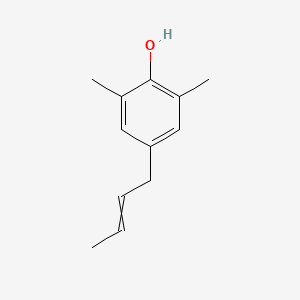
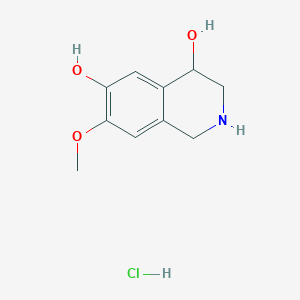
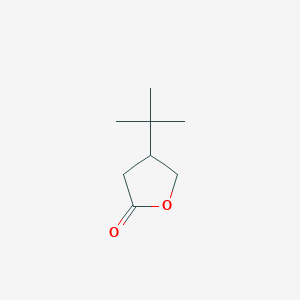
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)
